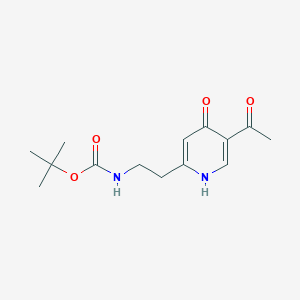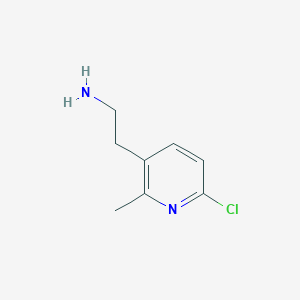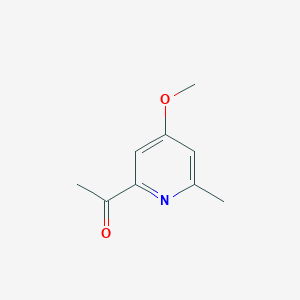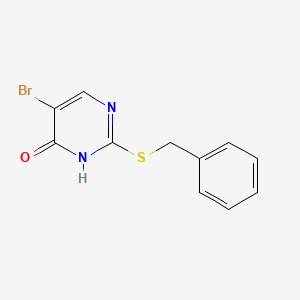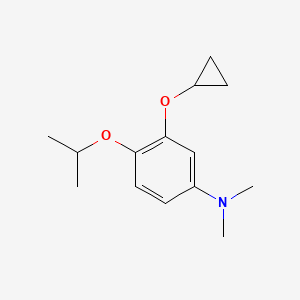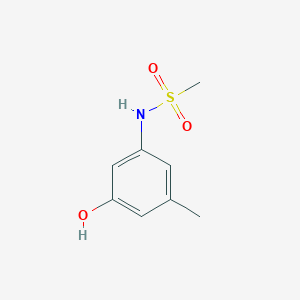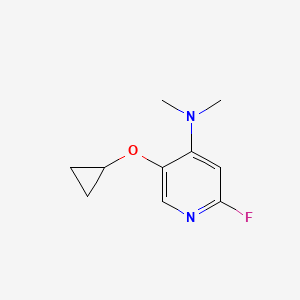
5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine: is a synthetic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropoxy group at the 5-position, a fluorine atom at the 2-position, and a dimethylamino group at the 4-position of the pyridine ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach is to start with the fluorination of a pyridine derivative, followed by the introduction of the cyclopropoxy group and the dimethylamino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine is used as a building block in organic synthesis. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated pyridines with biological targets. Its ability to form stable complexes with proteins and enzymes makes it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and mode of interaction. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with the target molecules, leading to increased potency and selectivity.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
2-Fluoro-4-dimethylaminopyridine: Similar to the target compound but lacks the cyclopropoxy group.
5-Cyclopropoxy-2-chloro-N,N-dimethylpyridin-4-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 5-Cyclopropoxy-2-fluoro-N,N-dimethylpyridin-4-amine is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-fluoro-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)8-5-10(11)12-6-9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
BKGPFVLAZMBYIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




